molecular formula C9H11N3O2S B11194111 4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione

4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione

Cat. No.: B11194111
M. Wt: 225.27 g/mol
InChI Key: RDAQCNTXVHWWMA-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3,4]thiadiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiadiazine ring. The presence of ethyl and methyl groups at specific positions on the ring system further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with hydrazine hydrate, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrimido[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.

    Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine ring fused to a pyridine ring.

    Pyrimidino[4,5-d][1,3]oxazine: A compound with a pyrimidine ring fused to an oxazine ring.

Uniqueness

4-ethyl-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3,6(4H)-dione is unique due to the presence of both ethyl and methyl groups on the fused ring system, which can influence its chemical reactivity and biological activity. Additionally, the thiadiazine ring imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

4-ethyl-8-methylpyrimido[2,1-b][1,3,4]thiadiazine-3,6-dione

InChI

InChI=1S/C9H11N3O2S/c1-3-11-8(14)5-15-9-10-6(2)4-7(13)12(9)11/h4H,3,5H2,1-2H3

InChI Key

RDAQCNTXVHWWMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC2=NC(=CC(=O)N21)C

Origin of Product

United States

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